4-bromo-N-butyl-3-methylbenzenesulfonamide
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Overview
Description
4-Bromo-N-butyl-3-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S. It is a derivative of benzenesulfonamide, featuring a bromine atom and a butyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-butyl-3-methylbenzenesulfonamide typically involves the bromination of N-butyl-3-methylbenzenesulfonamide. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-butyl-3-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The major product of oxidation is typically the corresponding carboxylic acid derivative.
Reduction: The reduction reaction can yield the corresponding amine derivative.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-butyl-3-methylbenzenesulfonamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in biological studies to investigate the effects of sulfonamide derivatives on biological systems.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
4-Bromo-N-butyl-3-methylbenzenesulfonamide is similar to other benzenesulfonamide derivatives, such as N-tert-butyl-3-bromo-4-methylbenzenesulfonamide and N-cyclohexyl-3-bromo-4-methylbenzenesulfonamide. its unique combination of functional groups and structural features sets it apart from these compounds.
Comparison with Similar Compounds
N-tert-butyl-3-bromo-4-methylbenzenesulfonamide
N-cyclohexyl-3-bromo-4-methylbenzenesulfonamide
Properties
IUPAC Name |
4-bromo-N-butyl-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-3-4-7-13-16(14,15)10-5-6-11(12)9(2)8-10/h5-6,8,13H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMAVJWGGQBGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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